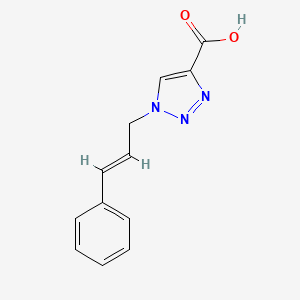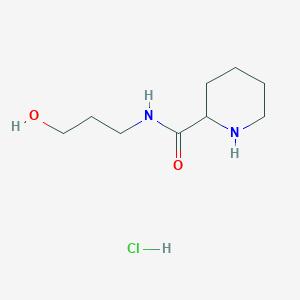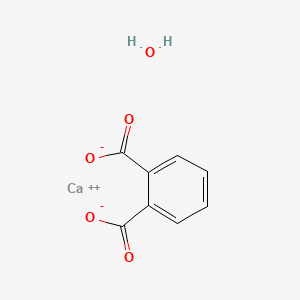
2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole
Descripción general
Descripción
The compound “2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), sulfur (S), fluorine (F), and chlorine (Cl) atoms. The presence of a benzoimidazole group suggests that it might have applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a benzoimidazole group suggests a bicyclic structure with a fused benzene and imidazole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The benzoimidazole group might participate in various organic reactions . The chlorophenyl group might undergo nucleophilic aromatic substitution reactions, and the pentafluorosulfanyl group might act as a leaving group or undergo oxidation/reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Derivatives of benzimidazole, including those similar to 2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole, have been synthesized and shown to possess significant antimicrobial properties. For instance, compounds with the benzimidazole moiety have been constructed incorporating different amino acids, sulfamoyl, or pyrrole analogues, and evaluated for their antimicrobial activities against various bacteria and fungi (Abd El-Meguid, 2014). These compounds have demonstrated effectiveness against gram-positive bacteria (e.g., Bacillus subtilis and Staphylococcus aureus), gram-negative bacteria (e.g., Escherichia coli and Pseudomonas aeuroginosa), and fungi (e.g., Candida albicans and Aspergillus niger).
Anticancer Activity
Benzimidazole derivatives, including those related to the chemical compound , have been identified as potential scaffolds for developing new anticancer agents. Research has shown that certain benzimidazole compounds exhibit potent antibacterial properties and have been found to be effective against various cancer cell lines with low microMolar IC50 values, indicating their potential as anticancer agents (Pham et al., 2022).
Agricultural Applications
In agriculture, benzimidazole derivatives, akin to this compound, have been explored for their use in sustained release formulations for fungicides. For example, solid lipid nanoparticles and polymeric nanocapsules containing fungicides show promising results in enhancing the delivery and effectiveness of these compounds in plant protection, demonstrating reduced environmental toxicity and improved stability (Campos et al., 2015).
Synthesis and Characterization
Significant efforts have been made in the synthesis and characterization of benzimidazole derivatives, with a focus on developing compounds with enhanced biological and pharmacological activities. These include the design and synthesis of novel benzimidazole compounds through various chemical reactions and their evaluation for different biological activities (Sipyagin et al., 2004).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(4-chlorophenyl)-3H-benzimidazol-5-yl]-pentafluoro-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF5N2S/c14-9-3-1-8(2-4-9)13-20-11-6-5-10(7-12(11)21-13)22(15,16,17,18)19/h1-7H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGKVGKSGOWVRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF5N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1465937.png)





![3-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1465948.png)

![2-(Benzo[d]thiazol-2-yl)butan-1-amine](/img/structure/B1465950.png)


![2-[Benzyl(2-methylprop-2-EN-1-YL)amino]ethan-1-OL](/img/structure/B1465954.png)
![N-Cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1465955.png)